CXCR2 Antagonist 5 vs. CXCR2-IN-2: Binding Affinity and Selectivity Comparison
CXCR2 antagonist 5 exhibits a binding affinity IC₅₀ of 0.013 µM (13 nM) for the CXCR2 receptor [1]. In cross-study comparison, CXCR2-IN-2 demonstrates substantially higher potency with IC₅₀ values of 5.2 nM (β-arrestin assay) and 1 nM (CXCR2 Tango assay) [2]. Importantly, CXCR2-IN-2 also displays ~730-fold selectivity over CXCR1 and >1900-fold selectivity over all other chemokine receptors [2], whereas selectivity data for CXCR2 antagonist 5 over CXCR1 or other chemokine receptors have not been reported in the primary literature. This represents a critical differentiation: CXCR2 antagonist 5 is a moderate-potency tool compound without documented selectivity profiling, while CXCR2-IN-2 is a high-potency, highly selective probe suitable for target validation studies where off-target chemokine receptor engagement must be minimized.
| Evidence Dimension | CXCR2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 0.013 µM (13 nM) |
| Comparator Or Baseline | CXCR2-IN-2: 5.2 nM (β-arrestin) / 1 nM (CXCR2 Tango) |
| Quantified Difference | CXCR2-IN-2 is approximately 2.5- to 13-fold more potent in binding assays |
| Conditions | Target compound: binding assay (unspecified cell system); Comparator: β-arrestin assay and CXCR2 Tango assay |
Why This Matters
Users requiring maximal CXCR2 potency and defined selectivity should select CXCR2-IN-2; CXCR2 antagonist 5 serves a different purpose as a scaffold-hopping-derived chemotype for SAR exploration rather than as a high-selectivity probe.
- [1] Van Hoof M, et al. Identification of novel chemotypes as CXCR2 antagonists via a scaffold hopping approach from a thiazolo[4,5-d]pyrimidine. Eur J Med Chem. 2022; 235:114268. View Source
- [2] CXCR2-IN-2 Product Datasheet. Ace Therapeutics, 2025. View Source
